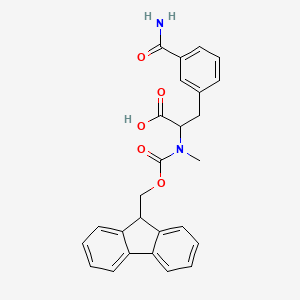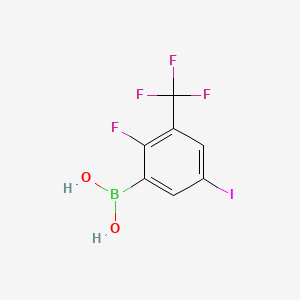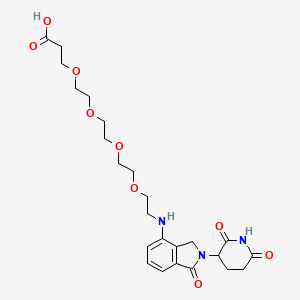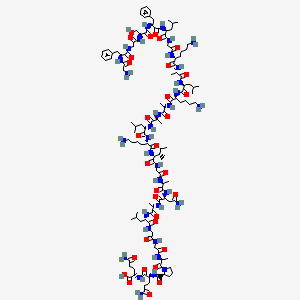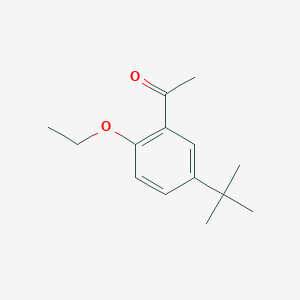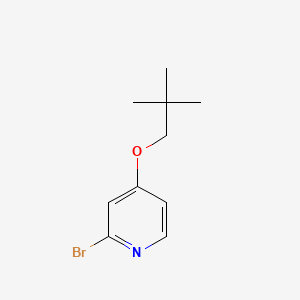
2-Bromo-4-(neopentyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(neopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 2-position and a neopentyloxy group at the 4-position makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(neopentyloxy)pyridine typically involves the bromination of 4-(neopentyloxy)pyridine. One common method is the reaction of 4-(neopentyloxy)pyridine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(neopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include 2-amino-4-(neopentyloxy)pyridine, 2-thio-4-(neopentyloxy)pyridine, and 2-alkoxy-4-(neopentyloxy)pyridine.
Coupling Reactions: Biaryl compounds with various functional groups can be synthesized.
Scientific Research Applications
2-Bromo-4-(neopentyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.
Biology: The compound can be used to modify biological molecules, potentially leading to new drugs or biochemical tools.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(neopentyloxy)pyridine depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
2-Bromopyridine: Lacks the neopentyloxy group, making it less sterically hindered and more reactive in certain reactions.
4-(Neopentyloxy)pyridine: Lacks the bromine atom, making it less versatile in substitution and coupling reactions.
2-Chloro-4-(neopentyloxy)pyridine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 2-Bromo-4-(neopentyloxy)pyridine is unique due to the combination of the bromine atom and the neopentyloxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-4-(2,2-dimethylpropoxy)pyridine |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)7-13-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
CAZKSZKKLKYOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


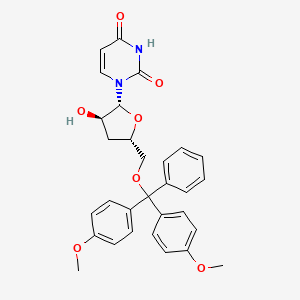
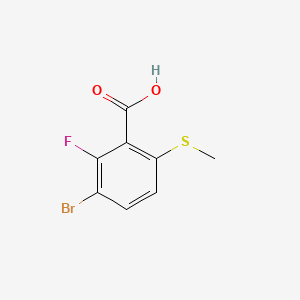
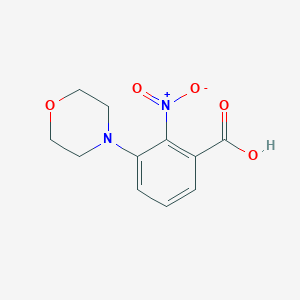
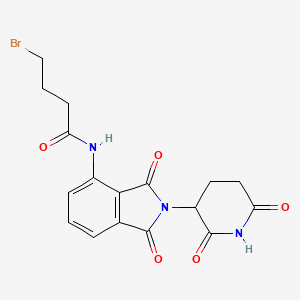
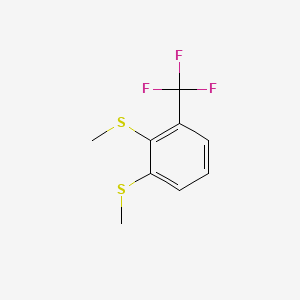
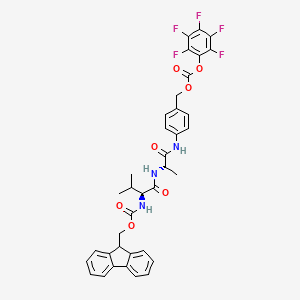
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
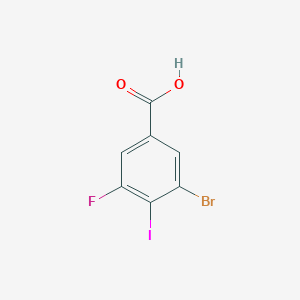
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
